Cesium triiodide

Übersicht

Beschreibung

Cesium triiodide is an inorganic compound with the chemical formula CsI₃. It is known for its unique properties and applications in various fields. The compound appears as a purple solid and has a molar mass of 513.618 g/mol. It decomposes at a melting point of 77°C .

Vorbereitungsmethoden

Cesium triiodide can be synthesized through the slow volatilization and crystallization of cesium iodide and iodine in an aqueous ethanol solution . This method involves dissolving cesium iodide and iodine in ethanol, followed by slow evaporation of the solvent to form crystals of this compound. Industrial production methods may involve similar processes but on a larger scale, ensuring the purity and consistency of the compound.

Analyse Chemischer Reaktionen

Cesium triiodide undergoes various chemical reactions, including:

Oxidation and Reduction: this compound can participate in redox reactions where iodine atoms can be oxidized or reduced.

Substitution Reactions: It can react with other halogens or halogen-containing compounds to form different iodides or mixed halides.

Precipitation Reactions: This compound can form precipitates with certain organic compounds, such as diazobenzene.

Common reagents used in these reactions include other halogens, organic compounds, and solvents like ethanol. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

2.1 Photovoltaic Materials

Cesium triiodide has garnered significant attention in the development of perovskite solar cells. Its unique electronic and optical properties make it an ideal candidate for enhancing the performance and stability of photovoltaic devices.

- Quantum Dots in Perovskite Films : Doping cesium lead triiodide (CsPbI₃) quantum dots into methylammonium lead iodide (MAPbI₃) films has shown promising results in improving the structural stability and optical properties of the films. Studies indicate that this doping can enhance carrier mobility and reduce defects within the film structure, leading to improved photovoltaic performance .

2.2 Chemical Synthesis

In chemistry, this compound is utilized as a reagent in various chemical reactions and for synthesizing other cesium-containing compounds. Its role as a precursor for more complex materials highlights its versatility in chemical research.

- Synthesis Techniques : Various methods have been developed to synthesize this compound, including slow volatilization from cesium iodide and iodine in an aqueous ethanol solution, allowing for controlled crystallization.

2.3 Material Science

This compound's unique properties also extend to material science applications, particularly in the study of thin film structures.

- Surface Studies : Research on the atomic and electronic structure of cesium lead triiodide surfaces reveals insights into their stability and electronic properties, which are crucial for optimizing their use in electronic devices .

Case Studies

3.1 Stability Investigation

A study published in 2021 investigated the stability of methylammonium lead iodide films doped with cesium lead triiodide quantum dots. The results indicated that the incorporation of cesium lead triiodide significantly improved film stability under varying environmental conditions, enhancing overall device performance .

3.2 High-Efficiency Solar Cells

Recent advancements have demonstrated that modifying the crystallization process of cesium lead triiodide can lead to solar cells with efficiencies exceeding 21%. This enhancement is attributed to reduced defect densities and improved charge carrier dynamics within the material .

Wirkmechanismus

The mechanism by which cesium triiodide exerts its effects involves its ability to undergo phase transitions and form different structural configurations under varying conditions. For example, it undergoes a phase transition from a layered structure to a three-dimensional structure under high pressure . This property can be exploited in various applications, including materials science and engineering.

Vergleich Mit ähnlichen Verbindungen

Cesium triiodide can be compared with other similar compounds, such as:

Cesium iodide (CsI): Unlike this compound, cesium iodide is a simple binary compound with different properties and applications.

Cesium lead triiodide (CsPbI₃): This compound is used in perovskite solar cells and has different structural and electronic properties compared to this compound.

Cesium dibromo-iodide (CsIBr₂): This compound has a different halogen composition and exhibits distinct chemical behavior.

This compound’s uniqueness lies in its specific chemical structure and the ability to form precipitates with certain organic compounds, making it valuable in specialized applications.

Biologische Aktivität

Cesium triiodide (CsI₃) is a compound that has garnered attention for its potential biological activities, particularly in the field of antimicrobial applications. This article presents a detailed exploration of the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

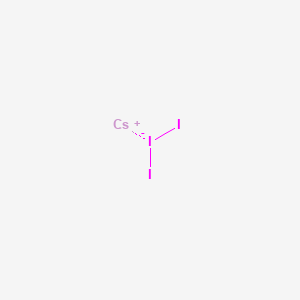

This compound consists of cesium cations (Cs⁺) and triiodide anions (I₃⁻). The unique properties of triiodide ions, such as their ability to release iodine, play a crucial role in their biological activity. The structural characteristics of this compound contribute to its interactions with biological systems.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound, particularly its effectiveness against various pathogens. The mechanism behind this activity is primarily attributed to the release of free iodine from the triiodide complex, which can penetrate microbial membranes and disrupt cellular functions.

Case Study: Antimicrobial Efficacy

A study investigated the antimicrobial effects of a triiodide complex synthesized with sodium and 12-crown-4 ([Na(12-crown-4)₂]I₃). This complex was tested against 18 clinical isolates and 10 reference strains. The results indicated significant antimicrobial activity, particularly against Gram-positive bacteria:

| Pathogen | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 43 |

| Streptococcus pyogenes | 34 |

| Enterococcus faecalis | 39 |

| Streptococcus pneumoniae | 28 |

| Escherichia coli | 23 |

| Pseudomonas aeruginosa | 20 |

The study concluded that this compound exhibits broad-spectrum microbicidal activity, with the release of free iodine being a critical factor in its antimicrobial action .

The antimicrobial mechanism involves several steps:

- Penetration : Free iodine penetrates the plasma membrane of microorganisms.

- Protein Disruption : Iodine interacts with proteins, leading to structural changes and loss of function.

- Biofilm Inhibition : this compound has shown potential in inhibiting biofilm formation, which is crucial for preventing chronic infections.

Toxicological Considerations

While this compound exhibits promising biological activity, it is essential to consider its toxicological profile. Studies indicate that exposure to cesium compounds may result in developmental toxicity and other adverse effects due to radiation emitted by isotopes like Cs-137 and Cs-134. These isotopes emit beta and gamma radiation, which can cause molecular damage in tissues . Furthermore, iodine compounds can lead to local allergic reactions and thyroid dysfunctions .

Research Findings on Iodine Release

Research has demonstrated that the release of molecular iodine from this compound complexes is influenced by environmental conditions such as pH and temperature. The stability of the triiodide ion structure allows for controlled release, making it a suitable candidate for applications in wound healing and disinfection .

Eigenschaften

IUPAC Name |

cesium;triiodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cs.I3/c;1-3-2/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSDVEXXHXQVSQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

I[I-]I.[Cs+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CsI3 | |

| Record name | caesium triiodide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

513.6189 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12297-72-2 | |

| Record name | Cesium triiodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the structural characterization of Cesium triiodide?

A1: this compound (CsI3) is an inorganic compound with a molecular weight of 512.61 g/mol. While its spectroscopic data can vary based on its polymorphic form, X-ray diffraction studies have been crucial in understanding its structural evolution under different conditions. []

Q2: What are the potential applications of this compound in perovskite materials?

A3: this compound plays a crucial role in enhancing the performance and stability of perovskite materials for solar cell applications. For example, incorporating this compound quantum dots (QDs) into methylammonium lead iodide (MAPbI3) films has demonstrated promising results. [, ]

Q3: How does the incorporation of this compound quantum dots impact perovskite film properties?

A4: Studies reveal that incorporating this compound quantum dots into MAPbI3 films enhances light-harvesting ability, particularly after oxygen plasma treatment at specific power levels. [, ] Furthermore, using this compound quantum dots as an anti-solvent during film preparation can passivate the surface, boosting ultraviolet light absorption and hindering the formation of undesirable lead iodide (PbI2) phases. []

Q4: What is the role of plasma treatment in conjunction with this compound in perovskite films?

A4: Plasma treatment, using either oxygen or argon, plays a significant role in optimizing perovskite films doped with this compound:

Q5: Are there alternative uses for this compound beyond perovskite materials?

A6: Yes, this compound finds applications in other areas as well. For instance, it serves as a reagent in organic synthesis, facilitating the halodeboronation of organotrifluoroborates to form aryl bromides. [] This reaction provides a valuable synthetic route for accessing these important organic compounds.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.